N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzo[b]thiophene core, a tetrahydro-2H-pyran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through cyclization reactions involving thiophene and benzene derivatives. The tetrahydro-2H-pyran ring can be introduced via a nucleophilic addition reaction, where a suitable precursor reacts with 3,4-dihydropyran under acidic conditions to form the tetrahydropyranyl ether .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl and benzo[b]thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide: shares similarities with other benzo[b]thiophene derivatives and tetrahydropyran-containing compounds.
Benzo[b]thiophene derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Tetrahydropyran-containing compounds: Commonly used as protecting groups in organic synthesis and as intermediates in the synthesis of complex molecules.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[b]thiophene core and the tetrahydro-2H-pyran ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-21(20-14-16-6-4-5-9-19(16)27-20)23-15-22(25,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,14,18,25H,10-13,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNZBGUNOFQAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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